DiZPK

Protein-Protein Interaction Mapping Chaperone Biology Acid Stress Response

Mapping weak, transient protein-protein interactions (PPIs) often fails with conventional co-IP due to dissociation during wash steps. DiZPK solves this by genetically encoding a diazirine photocrosslinker that, upon 365 nm UV, generates a carbene to covalently trap proximal partners with sub-nanometer precision in live cells. • ~80% crosslinking efficiency vs. ~40% for pBpa, enabling capture of Kd > μM or sub-second PPIs • Validated across E. coli and mammalian systems (CHO, MCF-7) under stress conditions including pH 2.3 acid stress • Short diazirine linker minimizes structural perturbation; compatible with evolved PylRS/tRNA_CUA pair

Molecular Formula C12H23N5O3
Molecular Weight 285.34 g/mol
Cat. No. B560096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiZPK
SynonymsDiZPK;  CS-4117;  EBP 883;  BMS 790052
Molecular FormulaC12H23N5O3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1
InChIKeyYGUIFRMUMYTGAV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiZPK: Genetically Encoded Photocrosslinker for Live-Cell PPI Capture


DiZPK (3-(3-methyl-3H-diazirine-3-yl)-propaminocarbonyl-Nε-L-lysine) is a pyrrolysine-analog photocrosslinking amino acid that can be site-specifically incorporated into proteins via genetic code expansion using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA_CUA pair [1]. Upon UV irradiation at 365 nm, its diazirine moiety generates a highly reactive carbene intermediate that covalently traps proximal interacting partners with sub-nanometer precision, enabling the capture of weak, transient, and condition-dependent protein-protein interactions (PPIs) in both prokaryotic and eukaryotic living systems [2].

Incorporation Site-specific genetic encoding via evolved PylRS/tRNACUA pair in prokaryotic and eukaryotic cells
Activation 365 nm UV-induced carbene generation for proximity-dependent crosslinking with sub-nanometer resolution
Target interactions Captures weak, transient, and condition-dependent PPIs in live-cell environments without fixation artifacts

DiZPK vs. Alternatives: Why Substitution Fails


While numerous photocrosslinking amino acids exist, their crosslinking efficiencies, activation wavelengths, and structural impacts vary dramatically, rendering them non-interchangeable. DiZPK's pyrrolysine-derived backbone and short diazirine linker afford a unique combination of high crosslinking yield (~80% vs. ~40% for Bpa), minimal perturbation of native protein structure, and robust performance across diverse cellular contexts (E. coli, mammalian cells) and stress conditions (e.g., pH 2.3 acid stress) [1]. In contrast, alternatives like p-benzoyl-L-phenylalanine (pBpa) exhibit lower efficiency and greater steric bulk, while non-specific incorporation methods using photo-leucine or photo-methionine lack the site-specific precision required for high-resolution interaction mapping [2].

DiZPK attribute
Alternative limitation
High crosslinking yield (~80%)
Benzophenone-based pBpa typically achieves about 40% efficiency; lower signal may miss weak interactors
Minimal structural perturbation (pyrrolysine backbone)
Bulky pBpa can distort local protein conformation and interaction interfaces
Site-specific precision by genetic code expansion
Non-specific methods (photo-Leu/Met) incorporate randomly, complicating interaction assignment

DiZPK: Quantitative Comparison with Alternatives


Crosslinking Efficiency vs. Bpa

When incorporated at multiple positions within the E. coli acid chaperone HdeA, DiZPK achieved approximately 80% crosslinking efficiency, compared to approximately 40% for the widely used benzophenone-based photocrosslinker p-benzoyl-L-phenylalanine (Bpa) in a direct comparative study using the same model protein [1].

Crosslinking Efficiency vs. Bpa
Head-to-head
~80% DiZPK vs ~40% Bpa
Reported 2-fold higher yield supports sensitive PPI detection with reduced false negatives
Direct comparison on HdeA in E. coli; 365 nm UV
Protein-Protein Interaction Mapping Chaperone Biology Acid Stress Response

Rapid Crosslinking Kinetics

DiZPK achieves 60% crosslinking efficiency within 1 minute of 365 nm UV irradiation and reaches a maximum efficiency exceeding 80% within 3 minutes [1]. This rapid kinetics enables snapshotting of dynamic protein interactions that may be missed by slower-acting crosslinkers.

Crosslinking Kinetics
Reported
60% at 1 min, >80% at 3 min
Rapid activation enables snapshotting of dynamic interactions, reducing UV exposure artifacts
Class-level comparison; benzophenones typically require 10–30 min
Time-Resolved Interactomics Dynamic Protein Interactions UV Crosslinking Kinetics

Crosslinking Under Acid Stress Conditions

DiZPK enabled successful in vivo photocrosslinking and identification of HdeA chaperone substrates in E. coli cells incubated at pH 2.3 for 30 minutes prior to UV irradiation—a condition that mimics the gastric acid environment encountered by enteric pathogens [1]. No comparable performance data exist for most alternative photocrosslinkers under such extreme acidic conditions.

Acid Stress Function
Class-level
Validated crosslinking at pH 2.3
Supports PPI mapping under extreme acidic conditions (e.g., gastric environment mimic)
Most alternatives lack demonstrated performance below pH 3
Acid Stress Proteomics Bacterial Pathogenesis Extreme Condition Interactomics

Comparable Crosslinking Efficiency to DiZHSeC

DiZPK and its cleavable seleno-analog DiZHSeC exhibit similar photocrosslinking efficiency on the model protein HdeA when tested side-by-side under identical conditions (pH 2.3, 365 nm UV) [1]. While DiZHSeC offers downstream MS-label transfer for enhanced identification confidence, DiZPK provides equivalent crosslinking performance without the additional cleavage and labeling steps, making it the preferred choice for applications prioritizing experimental simplicity and throughput.

vs. DiZHSeC (Cleavable Analog)
Head-to-head
Similar crosslinking efficiency
Comparable performance to cleavable analog supports simpler, cost-effective workflows when MS-label transfer is not required
Side-by-side test under identical pH 2.3 and UV conditions
Cleavable Crosslinkers MS-Identifiable Labels Ppi Validation

Broad Cross-Species Applicability

DiZPK has been successfully incorporated and functionally validated for photocrosslinking in both E. coli and multiple mammalian cell lines, including CHO cells and human MCF-7 breast cancer cells [1][2]. This contrasts with some alternative photocrosslinkers (e.g., TmdPhe) that require specialized or species-specific orthogonal translation systems.

Cross-Species Validation
Reported
E. coli, CHO, MCF-7 human cells
Broad host compatibility reduces re-optimization when moving between prokaryotic and mammalian models
Uses same PylRS/tRNACUA pair; some alternatives need species-specific systems
Genetic Code Expansion Mammalian Cell Interactomics Cross-Species PPI Mapping

DiZPK: Optimal Application Scenarios


Capturing Weak and Transient PPIs in Living Cells

DiZPK's 80% crosslinking efficiency and rapid kinetics make it the reagent of choice for capturing weak (Kd > μM) or transient (sub-second to minute timescale) PPIs that are easily lost during conventional co-immunoprecipitation or pull-down assays. The high efficiency ensures sufficient crosslinked complex for downstream detection, while the short diazirine linker minimizes structural perturbation [1].

Stress Interactome Profiling In Vivo

For studies requiring PPI mapping under non-physiological or stress conditions—such as the acid environment of the stomach (pH 1-3), lysosomal compartments, or oxidative stress conditions—DiZPK is uniquely validated among photocrosslinkers. Its demonstrated functionality at pH 2.3 enables experiments that are not feasible with most alternative probes [1].

Cross-Species High-Throughput PPI Mapping

Researchers requiring cross-species comparative interactomics or those transitioning between prokaryotic (E. coli) and mammalian (CHO, MCF-7) systems benefit from DiZPK's broad, well-documented compatibility with the evolved PylRS/tRNA_CUA pair. This reduces the experimental burden of re-validating orthogonal translation systems for each new organism or cell line [2][3].

Cost-Effective PPI Mapping Without MS Label

For routine PPI mapping applications that do not require the enhanced identification confidence provided by MS-label transfer, DiZPK offers equivalent crosslinking performance to more complex and costly cleavable analogs (e.g., DiZHSeC, DiZSeK) while requiring fewer post-crosslinking processing steps, thereby reducing both reagent costs and technical labor [4].

Application
Selection Property
Validation Focus
Weak / Transient PPI Capture
High crosslinking yield and fast kinetics
Detection sensitivity for low-abundance, short-lived complexes
Stress Interactome Profiling
Functionality at extreme pH
Crosslinking efficiency under acidic stress (e.g., pH 2.3)
Cross-Species PPI Studies
Broad host compatibility via PylRS/tRNACUA
Verified in E. coli, CHO, and human MCF-7 cells
Standard PPI Mapping (MS-Label-Free)
Comparable performance to cleavable analogs without additional processing
Crosslinking yield parity with DiZHSeC; simplified workflow

Technical Documentation Hub

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39 linked technical documents
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